

Technical Guide: Identification of Citronellyl Formate in Geranium Oil

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Compound of Interest

Compound Name:	Citronellyl formate
CAS No.:	93919-93-8
Cat. No.:	B7798338

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Executive Summary

Citronellyl formate (CAS: 105-85-1) is a critical monoterpene ester found in *Pelargonium graveolens* (Geranium) essential oil.^{[1][2][3][4][5]} Beyond its contribution to the oil's rosy, fruity, and slightly leafy olfactory profile, it serves as a primary quality marker for geographical origin authentication.

For researchers and drug development professionals, accurate identification of **citronellyl formate** is challenging due to its co-elution tendency with isomeric esters (e.g., geranyl formate) and structural similarity to its parent alcohol, citronellol. This guide details a self-validating analytical workflow using Gas Chromatography-Mass Spectrometry (GC-MS) with dual-column retention indexing to ensure absolute identification.

Chemical Profile & Significance^{[1][3][4][5][6][7][8][9]} Structural Characteristics

Citronellyl formate (

) is the formate ester of citronellol. In the context of Pelargonium species, it is biosynthesized via the esterification of citronellol with formyl-CoA.

Property	Specification
IUPAC Name	3,7-dimethyloct-6-enyl formate
Molecular Weight	184.28 g/mol
Appearance	Colorless liquid
Odor Profile	Rosy, green, fruity, fresh, leafy
Key Isomers	Geranyl formate, Neryl formate, Rhodinyl formate

The "Origin Marker" Insight

In regulatory and quality contexts, the concentration of **citronellyl formate** distinguishes the geographical source of the oil (ISO 4731).

- Bourbon Type (Reunion): High content (typically 4–12%).
- Chinese Type: Low content (typically < 3%).^[6]
- Egyptian/North African: Moderate content (4–8%).^[6]

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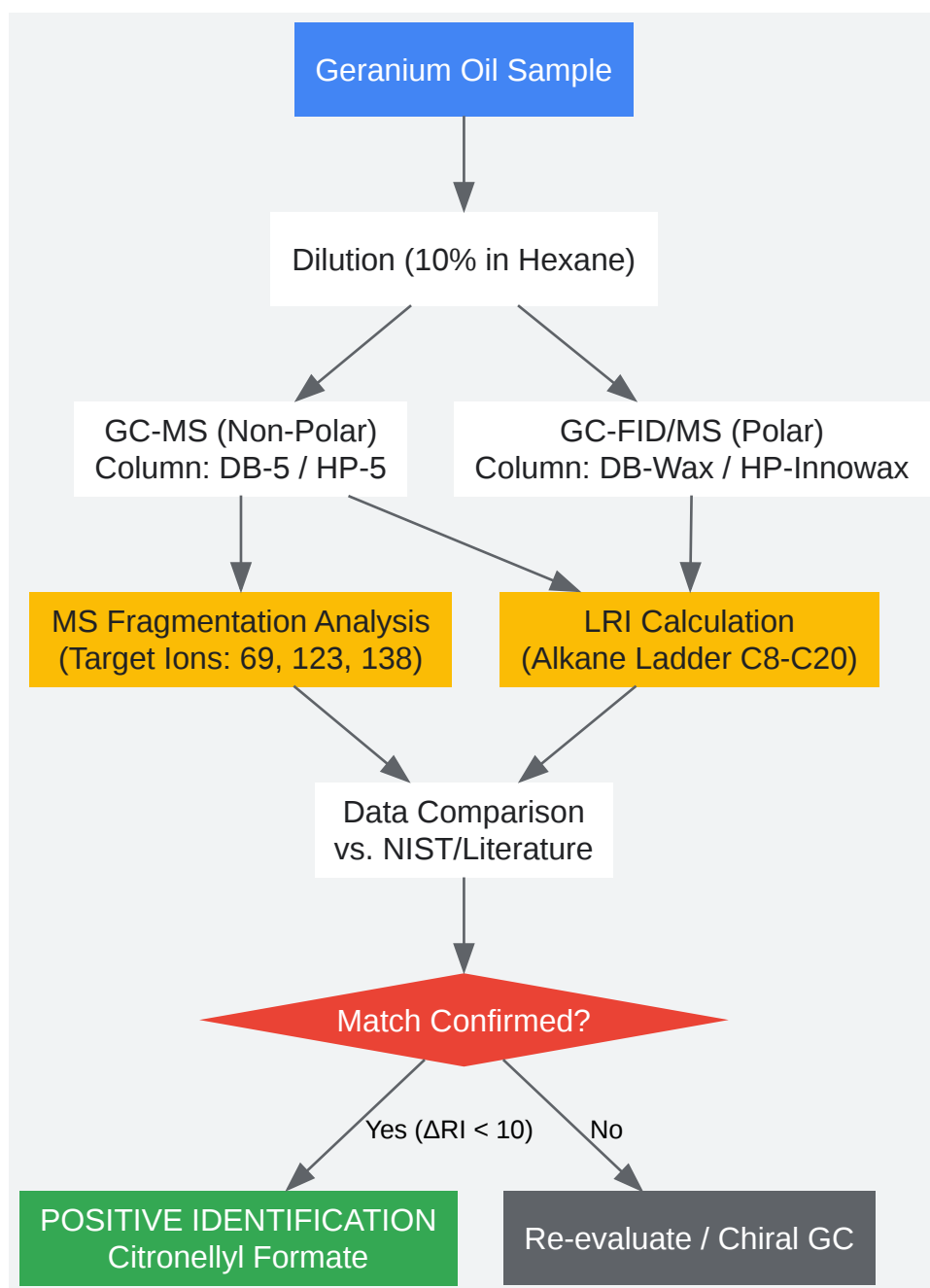
*Expert Insight: If you detect **citronellyl formate** >15% in a commercial sample, suspect adulteration with synthetic ester or reconstitution.*

Analytical Strategy: The Dual-Validation System

Relying solely on Mass Spectral library matching (NIST/Wiley) is insufficient for terpenes due to similar fragmentation patterns among isomers. A robust protocol must use Linear Retention Indices (LRI) on two stationary phases of different polarity.

The Workflow

The following diagram illustrates the logical flow for positive identification, minimizing false positives from co-eluting compounds like citronellyl acetate.



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Figure 1: Dual-column validation workflow for terpene ester identification.

Experimental Protocol

Sample Preparation

- Solvent: HPLC-grade n-Hexane or Dichloromethane.
- Dilution: Prepare a 10% (v/v) solution of the essential oil.
- Internal Standard: Add Tridecane () at 0.1 mg/mL for retention locking (optional but recommended).

GC-MS Conditions (Standardized)

This protocol is optimized to separate **citronellyl formate** from citronellol and geranyl formate.

Parameter	Setting	Rationale
Column (Primary)	HP-5MS (30m x 0.25mm x 0.25µm)	Standard non-polar separation based on boiling point.
Carrier Gas	Helium @ 1.0 mL/min (Constant Flow)	Optimal linear velocity for resolution.
Injector	Split Mode (1:50), 250°C	Prevents column overload; ensures sharp peaks.
Oven Program	60°C (3 min) 3°C/min 240°C (5 min)	Slow ramp (3°C/min) is crucial to resolve terpene esters.
Transfer Line	280°C	Prevents condensation of high-boilers.
Ion Source	EI (70 eV), 230°C	Standard ionization for library matching.
Scan Range	40–350 m/z	Covers molecular ion and fragments.

Data Interpretation

Mass Spectral Fingerprint

Citronellyl formate (

) exhibits a distinct fragmentation pattern. The molecular ion (

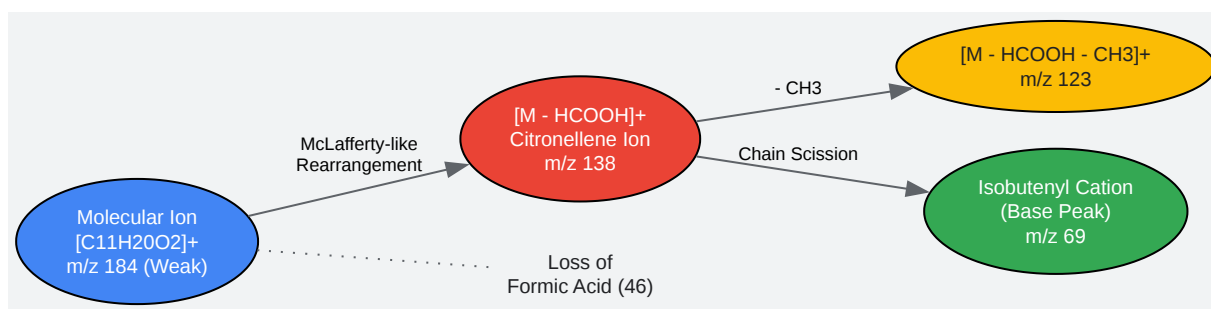
) is often weak or absent. The identification relies on the detection of the "formate loss" peak and the terpenoid backbone.

Key Diagnostic Ions:

- m/z 69 (Base Peak): The isobutenyl cation (), characteristic of the dimethylallyl tail in terpenoids.

- m/z 138: The alkene fragment () formed by the loss of formic acid (, mass 46) via a McLafferty-type rearrangement. This is a high-mass diagnostic peak.
- m/z 123: Loss of a methyl group from the m/z 138 fragment ().
- m/z 109: Further fragmentation of the terpene chain.

Fragmentation Pathway Diagram



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Figure 2: Proposed fragmentation pathway for **Citronellyl Formate** under 70eV Electron Impact.

Retention Indices (LRI)

Comparing the Linear Retention Index (LRI) against literature values is the final confirmation step.

Column Type	Stationary Phase	Experimental LRI Range (Approx)	Reference Value (NIST)
Non-Polar	5%-Phenyl-methylpolysiloxane (DB-5)	1265 – 1295	1270
Polar	Polyethylene Glycol (DB-Wax)	1600 – 1640	1629



Note: On a non-polar column, **Citronellyl formate** usually elutes after Citronellol and before Geranyl formate.

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